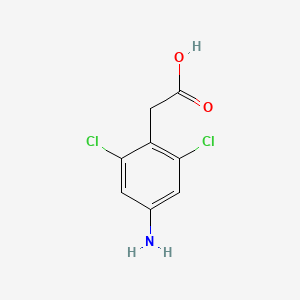
(4-Amino-2,6-dichloro-phenyl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-2,6-dichloro-phenyl)-acetic acid is an organic compound characterized by the presence of an amino group and two chlorine atoms attached to a phenyl ring, along with an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2,6-dichloro-phenyl)-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-dichloroaniline.
Nitration: The aniline derivative undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acetylation: The final step involves the acetylation of the amino group to form the acetic acid derivative.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
(4-Amino-2,6-dichloro-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the acetic acid moiety.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted phenyl-acetic acid derivatives.
科学的研究の応用
(4-Amino-2,6-dichloro-phenyl)-acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Amino-2,6-dichloro-phenyl)-acetic acid involves its interaction with specific molecular targets and pathways. The amino and acetic acid groups may interact with enzymes or receptors, leading to various biological effects. The chlorine atoms may also influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
(4-Amino-2-chloro-phenyl)-acetic acid: Lacks one chlorine atom compared to (4-Amino-2,6-dichloro-phenyl)-acetic acid.
(4-Amino-3,5-dichloro-phenyl)-acetic acid: Has chlorine atoms in different positions on the phenyl ring.
(4-Amino-2,6-dichloro-phenyl)-propionic acid: Contains a propionic acid moiety instead of an acetic acid moiety.
Uniqueness
This compound is unique due to the specific positioning of the amino and chlorine groups on the phenyl ring, which can influence its chemical reactivity and biological activity
特性
分子式 |
C8H7Cl2NO2 |
|---|---|
分子量 |
220.05 g/mol |
IUPAC名 |
2-(4-amino-2,6-dichlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7Cl2NO2/c9-6-1-4(11)2-7(10)5(6)3-8(12)13/h1-2H,3,11H2,(H,12,13) |
InChIキー |
KGRKTBNHZRDZKE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-bis[3-(diethylamino)propyl]ethanediamide](/img/structure/B12443298.png)
![(3S,9S,11R,18S,20R,21R,24S,25S,26S)-18-amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride](/img/structure/B12443305.png)
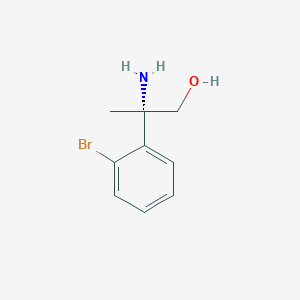
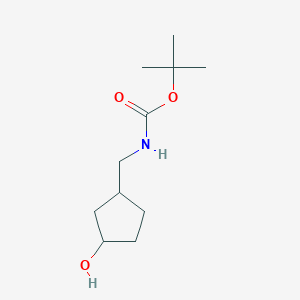
![1-[Carboxy(methyl)amino]pyrrolidine-2,5-dione](/img/structure/B12443317.png)
![1-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12443338.png)

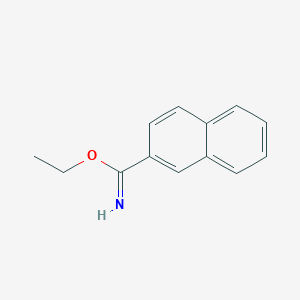
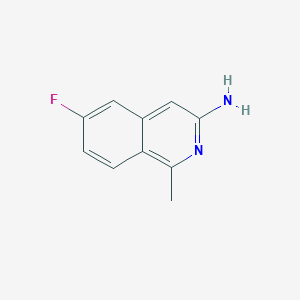
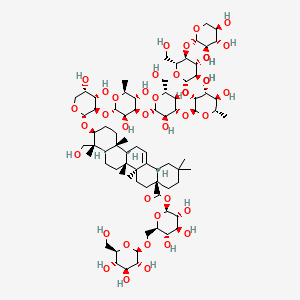
![3-(2-Aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B12443364.png)
![(3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12443365.png)

![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12443371.png)
